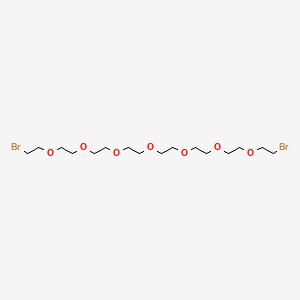

Br-PEG7-Br

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

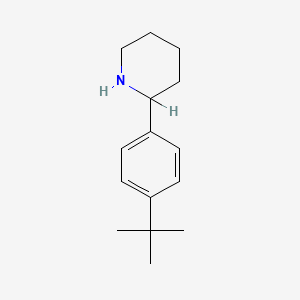

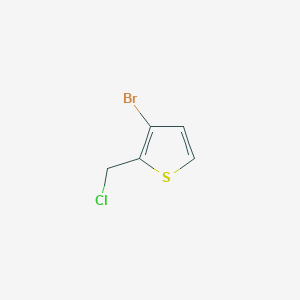

Br-PEG7-Br is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one of them is a ligand for an E3 ubiquitin ligase and the other one is for the target protein .

Molecular Structure Analysis

The chemical formula of this compound is C16H32Br2O7 . Its exact mass is 494.05 and its molecular weight is 496.23 .Wissenschaftliche Forschungsanwendungen

Biosensing Applications

PEGylated materials have been instrumental in developing low-fouling and highly sensitive biosensors for detecting genetic markers and disease biomarkers. For example, the creation of a label-free and low fouling biosensor for breast cancer susceptibility gene (BRCA1) detection employs a functional PEG film decorated with gold nanoparticles. This sensor demonstrates high sensitivity and effective assaying in patient samples, showcasing PEG's role in enhancing biosensor performance Wang et al., 2015. Similarly, PEGylated polyaniline nanofibers have been used to develop antifouling electrochemical biosensors, indicating the potential of PEGylation in creating biosensing interfaces with high sensitivity and selectivity for disease marker detection Hui et al., 2017.

Drug and Gene Delivery

PEGylation is a strategy for improving nanoparticle-based drug and gene delivery systems. By coating nanoparticles with PEG, researchers can prolong systemic circulation time, reduce immunogenicity, and enhance the delivery efficiency of therapeutics. This approach is beneficial for systemic administration, overcoming biological barriers, and improving the pharmacokinetics and biodistribution of nanoparticle formulations Suk et al., 2016.

Enhancing Biomaterials

PEGylated compounds are also used to enhance the properties of biomaterials for tissue engineering and other biomedical applications. For instance, PEGylation has been applied to polyaniline nanofibers to produce materials with excellent antifouling properties and conductivity, suitable for biosensors and bioelectronics Hui et al., 2017. Additionally, the development of PEGylated bilirubin nanoparticles showcases the potential of PEG in creating anti-oxidative and anti-inflammatory agents for therapeutic applications, such as in pancreatic islet xenotransplantation Kim et al., 2017.

Wirkmechanismus

Target of Action

Br-PEG7-Br is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within the cell .

Mode of Action

This compound operates by connecting two different ligands; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins . The downstream effects of this pathway include the regulation of various cellular processes such as cell cycle progression, signal transduction, and responses to oxidative stress .

Pharmacokinetics

As a protac linker, it is expected to influence the absorption, distribution, metabolism, and excretion (adme) properties of the resulting protac molecule . The PEGylation of the linker may enhance the solubility and stability of the PROTAC, potentially improving its bioavailability .

Result of Action

The primary molecular effect of this compound is the selective degradation of target proteins . This degradation is achieved through the ubiquitin-proteasome system, leading to changes in cellular processes controlled by these proteins . The cellular effects would depend on the specific target proteins that the PROTAC molecule (containing the this compound linker) is designed to degrade .

Action Environment

The action of this compound, like other PROTAC linkers, can be influenced by various environmental factors. These factors could include the presence of the target protein and E3 ligase, the intracellular environment, and the stability of the PROTAC molecule .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32Br2O7/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h1-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVUWDFPUXHBBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCBr)OCCOCCOCCOCCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32Br2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2856811.png)

![2-Cyclopropyl-5-((4-(trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2856813.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2856818.png)

![7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)

![7-chloro-N-o-tolylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B2856830.png)

![2-Mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B2856833.png)